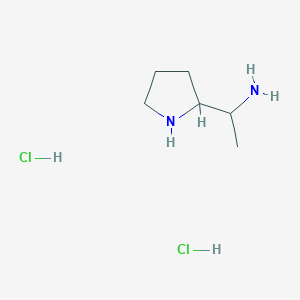

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

描述

属性

IUPAC Name |

1-pyrrolidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(7)6-3-2-4-8-6;;/h5-6,8H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKCXHNGBASJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

One of the most reliable methods involves reductive amination of 2-pyrrolidinone derivatives or 2-pyrrolidinyl aldehydes with ammonia or primary amines, followed by reduction:

- Starting from a 2-pyrrolidinyl aldehyde, condensation with ammonia or an amine forms an imine intermediate.

- The imine is then reduced using a hydride source such as sodium borohydride or catalytic hydrogenation.

- The resulting 1-(pyrrolidin-2-yl)ethan-1-amine is isolated and converted to its dihydrochloride salt by reaction with hydrochloric acid.

This method provides good control over stereochemistry and yields high purity products.

Substitution of 2-Chloronicotinaldehyde Derivatives

Although primarily used in the synthesis of pyridine derivatives, similar substitution reactions on chlorinated aldehydes with pyrrolidine derivatives have been reported:

- 2-Chloronicotinaldehyde reacts with pyrrolidine or its derivatives under nucleophilic substitution conditions.

- Subsequent condensation with amines and acid treatment yields amine hydrochloride salts.

- This general approach is adaptable for synthesizing various substituted ethanamines including pyrrolidinyl ethanamines.

Amide Intermediate Hydrolysis and Conversion

Another method involves:

- Preparation of amide intermediates from carboxylic acids and pyrrolidine.

- Hydrolysis of amides under acidic or basic conditions to yield the corresponding amines.

- Conversion of free amines to dihydrochloride salts by treatment with HCl.

This method can be effective but often requires careful control of reaction conditions to avoid over-hydrolysis or side reactions.

Formation of the Dihydrochloride Salt

The final step in the preparation is the formation of the dihydrochloride salt, which improves solubility and stability:

- The free base amine is dissolved in an appropriate solvent (e.g., ethanol or methanol).

- An excess of hydrochloric acid (HCl) is added, usually as a gas or aqueous solution.

- The mixture is stirred until complete salt formation, followed by isolation through filtration or crystallization.

- The dihydrochloride salt is typically characterized by melting point, NMR, and elemental analysis to confirm purity and composition.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reductive amination route is favored for its efficiency and ability to produce enantiomerically pure compounds when chiral catalysts or starting materials are used.

- Substitution on chlorinated aldehydes allows for the introduction of diverse substituents but may require careful control of reaction conditions to avoid side products.

- The dihydrochloride salt form enhances the compound’s handling properties, including solubility and stability, which is critical for pharmaceutical applications.

- Characterization techniques such as 1H and 13C NMR spectroscopy, melting point determination, and elemental analysis are routinely employed to confirm the identity and purity of the final product.

化学反应分析

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in ethanol produces N-methyl derivatives:

Reaction:

Conditions:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetylation with acetyl chloride yields N-acetyl derivatives:

Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0–5°C (ice bath)

Product Purity: ≥95% (confirmed by HPLC)

Nucleophilic Substitution

The compound participates in SN2 reactions, displacing leaving groups (e.g., halides):

Example: Reaction with 4-chlorobenzyl bromide forms a substituted benzylamine derivative.

Kinetics:

| Parameter | Value |

|---|---|

| Rate constant (k) | |

| Activation energy (Ea) | |

| Data derived from Arrhenius plots in acetonitrile . |

Oxidation

Treatment with KMnO₄ oxidizes the pyrrolidine ring to a pyrrolidone:

Reaction:

Conditions:

-

Solvent: Water (acidic pH)

-

Temperature: 80°C

Yield: 60–70%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines:

Selectivity: >90% for cis-pyrrolidine products .

Multi-Component Reactions

The amine serves as a building block in Ugi and Biginelli reactions. For instance, in a one-pot synthesis of pyrrolopiperazine-2,6-diones:

Reagents:

-

4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one

-

Cs₂CO₃ (base)

Mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Cyclization via intramolecular amide bond formation.

Yield: 82% (optimized via DFT-guided conditions) .

Salt Formation and pH-Dependent Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-specific reactions:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2 | Protonated amine | Electrophilic substitution favored |

| 7–9 | Free base | Nucleophilic reactions (e.g., alkylation) |

| Stoichiometry confirmed via potentiometric titration . |

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 187.11 g/mol. Its structure features two hydrochloride groups and is characterized by the presence of a pyrrolidine ring, which is significant for its biological activity. The amine functional group plays a crucial role in various biochemical interactions, making this compound a subject of interest in pharmacological studies.

Neuropharmacology

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride has shown potential in neuropharmacological applications due to its ability to cross the blood-brain barrier. This property suggests that it may interact with neurotransmitter systems, influencing mood and cognition. Research indicates that compounds with similar structures often exhibit significant effects on the central nervous system (CNS), making them candidates for further exploration in treating neurological disorders.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing new derivatives that may exhibit enhanced biological activity. The presence of the pyrrolidine ring allows for modifications that can lead to improved receptor affinity and selectivity . For example, structural analogs have been synthesized to explore their pharmacological profiles against various targets.

Proteomics

The compound's application in proteomics is noteworthy, particularly in studies involving protein interactions and enzyme activities. Its ability to bind with specific proteins could facilitate the development of assays for identifying biological pathways and mechanisms of action .

Research indicates that this compound interacts with various biological targets, which may include receptors involved in neurotransmission and other signaling pathways. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Recent studies have highlighted the efficacy of related compounds in various biological assays:

- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating promising results at specific concentrations .

- Antiparasitic Activity : Related compounds have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential applications in treating parasitic diseases .

- High-throughput Screening : Compounds structurally related to this compound have been identified as hits during high-throughput screening campaigns aimed at discovering new therapeutic agents .

作用机制

The mechanism of action of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound acts as an analog of neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and behavior.

相似化合物的比较

Pyrrolidine-Based Derivatives

- 2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine dihydrochloride (CAS 1807938-21-1): Molecular Formula: Not explicitly stated, but structurally analogous to the target compound with an (R)-configuration at the pyrrolidine ring. Key Difference: Stereospecificity (R-configuration) may enhance binding affinity in chiral environments, such as G protein-coupled receptors (GPCRs) .

- 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride (CAS 1803580-87-1): Molecular Formula: C₉H₂₂Cl₂N₂.

Heteroaromatic Ring Derivatives

- (1R)-1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride :

- 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS 1909336-86-2) :

Complex Hybrid Structures

- 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride (CAS 1432681-77-0) :

Enantiomeric Pyridinyl Derivatives

- (R)-1-(Pyridin-3-yl)ethan-1-amine dihydrochloride (CAS 40154-79-8) :

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : Enantiomeric purity (e.g., (R)- vs. (S)-forms in pyridinyl derivatives) significantly influences biological activity, with (R)-isomers often showing superior receptor binding .

- Substituent Effects : Fluorine or methyl groups (e.g., in and ) enhance metabolic stability and bioavailability, while bulky substituents (e.g., isopropyl in ) alter pharmacokinetic profiles .

- Hybrid Structures : Compounds like 2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride demonstrate the utility of combining aromatic and aliphatic moieties for targeted CNS drug design .

Notes and Limitations

Stereochemical Uncertainty : The target compound’s stereochemical configuration is unspecified in available data, limiting direct pharmacological comparisons with enantiomerically pure analogs .

Structural Diversity : Substituted pyrrolidine derivatives (e.g., ) exhibit broader solubility ranges, suggesting tunability for specific research needs .

生物活性

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 187.11 g/mol. It features two hydrochloride groups which enhance its solubility in biological systems. The presence of the pyrrolidine ring and amine functional groups suggests potential interactions with various biological targets, making it a subject of interest in neuropharmacology and other areas of research.

Neuropharmacological Effects

This compound is noted for its ability to cross the blood-brain barrier, indicating its relevance in neuropharmacological studies. Preliminary findings suggest that it may interact with neurotransmitter systems, potentially influencing mood or cognitive functions.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound's metabolic profile is influenced by cytochrome P450 enzymes, which may impact its bioavailability and therapeutic window .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related pyrrolidine compounds:

常见问题

Basic: What are the optimized synthetic routes for 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, and how can reaction parameters be controlled to improve yield?

The synthesis typically involves the reaction of pyrrolidine derivatives with ethylamine under controlled conditions. Key steps include:

- Catalyst selection : Use of palladium or nickel catalysts to facilitate coupling reactions, as these enhance regioselectivity and reduce byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to stabilize intermediates and improve reaction kinetics .

- Temperature control : Maintaining temperatures between 60–80°C to balance reaction rate and decomposition risks .

Yield optimization requires real-time monitoring via HPLC or TLC to track intermediate formation. Scalability studies suggest that batch reactors with inert gas purging minimize oxidation side reactions .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : - and -NMR are critical for confirming the pyrrolidine ring’s stereochemistry and amine proton environments. For example, the chiral center at the pyrrolidine ring produces distinct splitting patterns in -NMR (δ 2.8–3.2 ppm for methylene protons adjacent to the amine) .

- Mass spectrometry (HRMS) : Accurate mass measurement (e.g., molecular ion at m/z 201.1372 for CHClN) confirms molecular formula .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm are standard. Purity >95% is achievable, as validated in batch analyses .

Basic: How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

-

Stability profile :

Condition Degradation Rate Major Degradants 25°C, dry <2% over 12 months None detected 40°C, 75% RH 8% over 6 months Oxidized pyrrolidine derivatives -

Degradation mechanisms : Hydrolysis of the amine group under acidic conditions and oxidation of the pyrrolidine ring in humid environments. Stabilizers like ascorbic acid (0.1% w/w) reduce oxidation .

Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity, and what strategies resolve enantiomeric mixtures?

The (2R)-configured enantiomer exhibits higher binding affinity to monoamine transporters (e.g., SERT and NET) compared to the (2S)-form, as shown in radioligand assays . To resolve enantiomers:

- Chiral chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase .

- Enzymatic resolution : Lipase-catalyzed acylation selectively modifies one enantiomer, enabling separation .

Biological assays using resolved enantiomers should include negative controls (racemic mixtures) to validate stereospecific effects .

Advanced: What advanced analytical techniques are used to quantify trace impurities in bulk samples?

- LC-MS/MS : Detects impurities at ppm levels. For example, ethylamine byproducts (MW 45.08) are quantified using MRM transitions (m/z 45 → 30) .

- X-ray crystallography : Resolves polymorphic impurities; the dihydrochloride salt crystallizes in a monoclinic system (space group P2/c) .

- Karl Fischer titration : Measures residual water content (<0.5% w/w), critical for hygroscopic samples .

Advanced: What experimental designs are recommended to study the compound’s interactions with neuronal receptors?

- In vitro binding assays : Use H-labeled ligands (e.g., H-Dopamine) in transfected HEK293 cells expressing human receptors. IC values should be calculated using nonlinear regression (GraphPad Prism) .

- Molecular docking : Simulate interactions with homology-modeled receptor structures (e.g., α-adrenergic receptors) using AutoDock Vina. Focus on hydrogen bonding with Asp113 and hydrophobic interactions with Phe112 .

- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess receptor activation/inhibition .

Advanced: How can researchers reconcile discrepancies in reported biological activity across studies?

Contradictions often arise from:

- Variability in enantiomeric purity : Validate chiral purity via circular dichroism (CD) spectroscopy before assays .

- Differences in assay conditions : Standardize buffer pH (7.4 vs. 7.0 alters protonation states) and salt concentrations .

- Cell line heterogeneity : Use isogenic cell lines (e.g., CHO-K1 vs. SH-SY5Y) and report passage numbers .

Meta-analyses using standardized datasets (e.g., PubChem BioAssay) improve cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。